5-benzyl-1H-pyrazole-3-carboxylic Acid
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Overview
Description
5-Benzyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the 5-position and a carboxylic acid group at the 3-position Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired pyrazole derivative . The reaction conditions often include the use of a base such as sodium ethoxide and an oxidizing agent like bromine or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, would be integral to the industrial process .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzyl alcohol or benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine.
Major Products
The major products formed from these reactions include benzyl alcohol, benzaldehyde, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Benzyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceuticals, particularly those targeting inflammation and cancer.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Benzyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to hydrophobic pockets within these targets, while the carboxylic acid group can form hydrogen bonds, stabilizing the interaction . This dual interaction mechanism makes it a versatile compound in drug design and other applications.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid
- 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Uniqueness
5-Benzyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 5-position and the carboxylic acid group at the 3-position allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Biological Activity
5-benzyl-1H-pyrazole-3-carboxylic acid (CAS No. 595610-51-8) is a compound belonging to the pyrazole family, recognized for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered heterocyclic ring containing two nitrogen atoms, with a benzyl group attached to the pyrazole ring and a carboxylic acid functional group. Its molecular formula is C11H10N2O2 .
Structural Characteristics
Property | Description |
---|---|
Molecular Formula | C11H10N2O2 |
Molecular Weight | 202.21 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
Biological Activities
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. Below are key findings from recent studies:
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, a study demonstrated that derivatives of this compound showed significant inhibition of COX-2 with IC50 values ranging from 0.02 to 0.04 μM . Another investigation reported that compounds similar to this compound exhibited anti-inflammatory effects comparable to standard drugs like diclofenac .
Analgesic Effects
In vivo studies have shown that derivatives of this compound possess analgesic properties. A specific derivative was found to effectively reduce pain responses in animal models, indicating its potential as an analgesic agent .
Anticancer Potential
Emerging research suggests that this compound may also exhibit anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways . This aspect is currently under investigation, with ongoing studies aimed at elucidating its efficacy against various cancer types.
The pharmacological effects of this compound are primarily mediated through its interaction with specific biological targets:
- COX Inhibition : The compound acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.
- Apoptosis Induction : It has been shown to modulate signaling pathways that lead to apoptosis in cancer cells, potentially through the activation of caspase cascades .
Study on Anti-inflammatory Properties
In a comparative study, several pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The study found that certain derivatives exhibited significant edema inhibition percentages (up to 71%) compared to the reference drug celecoxib (22%) .
Safety and Toxicity Assessment
A toxicity study evaluated the safety profile of this compound derivatives. The results indicated that these compounds had a high safety margin with no observable adverse effects at therapeutic doses . The no-observed-adverse-effect level (NOAEL) was determined to be above 500 mg/kg/day in rodent models.
Properties
IUPAC Name |
5-benzyl-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-7-9(12-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEOXPLPYNYVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
595610-51-8 |
Source
|
Record name | 3-benzyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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